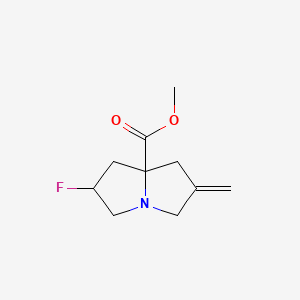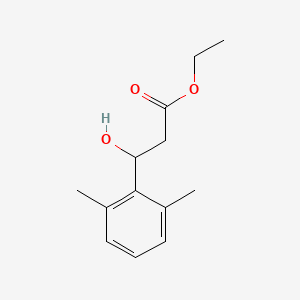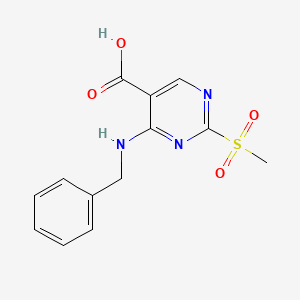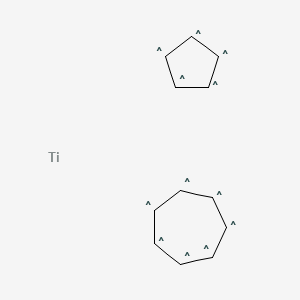![molecular formula C19H29NO2 B13670083 1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine](/img/structure/B13670083.png)
1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine is a chemical compound with the molecular formula C19H29NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl group attached to a phenyl ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
化学反応の分析
Types of Reactions
1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学的研究の応用
1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The tert-butyl group can influence the compound’s lipophilicity and binding affinity to target proteins or enzymes .
類似化合物との比較
Similar Compounds
1-Boc-4-(phenylamino)piperidine: Used as an intermediate in the synthesis of fentanyl and related derivatives.
1-Boc-4-(3-ethylbenzoate)piperazine: Utilized in organic synthesis for the preparation of various derivatives.
Uniqueness
1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine is unique due to its specific structural features, such as the combination of a pyrrolidine ring with a tert-butyl-substituted phenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
特性
分子式 |
C19H29NO2 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
tert-butyl 3-(4-tert-butylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H29NO2/c1-18(2,3)16-9-7-14(8-10-16)15-11-12-20(13-15)17(21)22-19(4,5)6/h7-10,15H,11-13H2,1-6H3 |
InChIキー |
NSUOQQABBRRTGW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


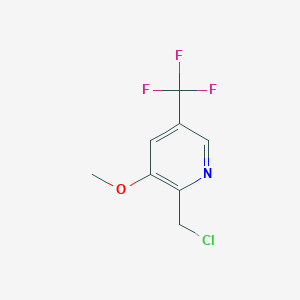
![8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670012.png)
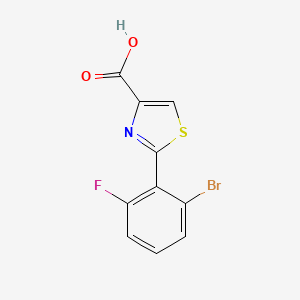
![6-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13670024.png)

![1-(Imidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B13670039.png)


![Ethyl benzo[d]oxazole-4-carboxylate](/img/structure/B13670058.png)

